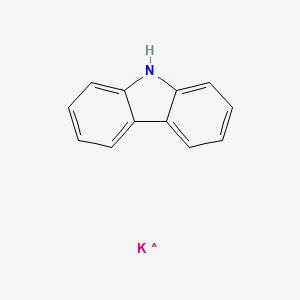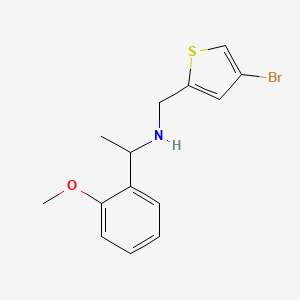
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is a compound that features a piperidine ring, a thiophene ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 3-bromothiophene.
Acylation: The 3-bromothiophene is then subjected to acylation using a suitable acyl chloride to form 3-bromothiophene-2-carbonyl chloride.
Coupling with Piperidine: The acyl chloride is reacted with piperidine to form the intermediate 1-(3-bromothiophene-2-carbonyl)piperidine.
Formation of the Final Product: The intermediate is then reacted with acetamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Research: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
作用機序
The mechanism of action of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.
Uniqueness
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is unique due to the combination of the bromothiophene and piperidine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C12H15BrN2O2S |
|---|---|
分子量 |
331.23 g/mol |
IUPAC名 |
2-[1-(3-bromothiophene-2-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-9-3-6-18-11(9)12(17)15-4-1-8(2-5-15)7-10(14)16/h3,6,8H,1-2,4-5,7H2,(H2,14,16) |
InChIキー |
VRJJDOAXEXPWQY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC(=O)N)C(=O)C2=C(C=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)











